molecular formula C18H38O2 B050331 Ethylene glycol monohexadecyl ether CAS No. 2136-71-2

Ethylene glycol monohexadecyl ether

Cat. No. B050331
CAS RN: 2136-71-2
M. Wt: 286.5 g/mol
InChI Key: FSAMVJAGJWGWTQ-UHFFFAOYSA-N
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Description

Ethylene glycol monohexadecyl ether is a type of glycol ether, which is a class of organic solvents that contain both an ether and alcohol functional group in the same molecule . They are known for their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents .


Synthesis Analysis

Glycol ethers, including Ethylene glycol monohexadecyl ether, are produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The product line consists of more than 10 distinct chemicals .


Molecular Structure Analysis

Glycol ethers have both an ether and alcohol functional group in the same molecule, making them one of the most versatile classes of organic solvents . The ether groups introduce additional sites for hydrogen bonding with improved hydrophilic solubility performance .


Chemical Reactions Analysis

Glycol ethers, including Ethylene glycol monohexadecyl ether, will undergo many of the same reactions as alcohols because they contain the hydroxyl (-OH) functional group .


Physical And Chemical Properties Analysis

Glycol ethers, as a class of chemicals having longer hydrocarbon-like alkoxide groups, display solubility more characteristic of hydrocarbons . Thus, glycol ethers produced from higher molecular weight alcohols, such as Ethylene glycol monohexadecyl ether, have limited water solubility .

Scientific Research Applications

2. Lubricant Additive

Specific Scientific Field

Application Summary

Experimental Procedures

Results and Outcomes

These are just two of the six applications. If you’d like information on the remaining four, feel free to ask! 😊

NIST Chemistry WebBook: Ethanol, 2-(hexadecyloxy)- Critically Evaluated Thermophysical Property Data for Pure Compounds Thermo Data Engine (TDE) for pure compounds Thermo Data Engine (TDE) for pure compounds, binary mixtures, and chemical reactions InChI for Ethanol, 2-(hexadecyloxy)-

Safety And Hazards

While specific safety and hazard information for Ethylene glycol monohexadecyl ether is not available, it’s important to note that exposure to glycol ethers can cause irritation to eyes, skin, nose, throat, and can cause nausea, vomiting, abdominal pain, lassitude (weakness, exhaustion), dizziness, stupor, convulsions, and central nervous system depression .

properties

IUPAC Name

2-hexadecoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h19H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAMVJAGJWGWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-95-9
Record name Polyethylene glycol cetyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9004-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00858846
Record name Hexadecyl ethyleneglycol monoether
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URL https://comptox.epa.gov/dashboard/DTXSID00858846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene glycol monohexadecyl ether

CAS RN

2136-71-2, 69364-63-2
Record name Ethylene glycol monohexadecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2136-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecyl ethyleneglycol monoether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecyl ethyleneglycol monoether
Source EPA DSSTox
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Record name 2-(hexadecyloxy)ethanol
Source European Chemicals Agency (ECHA)
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Record name Isoceteth-20
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXADECYL ETHYLENEGLYCOL MONOETHER
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A solution of 80 g of (hexadecyloxy) acetic acid in 350 ml of tetrahydrofuran was stirred at 0° C. while 798.71 ml of 1M borane in tetrahydrofuran was added dropwise over one hour. When addition was complete the mixture was stirred 2 hours than 50 ml of acetone was added followed by 60 ml of water dropwise. The tetrahydrofuran was allowed to evaporate overnight, then the residue was mixed with water and chloroform and heated to dissolve the solid. The organic layer was separated, dried and the solvent removed. The residue was recrystallized from cold methanol, giving 70.6 g of the desired compound as a white solid, mp 42°-44° C.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
798.71 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Morvan, M Saluden, V Agasse, F Barbot… - Analytical and …, 2006 - Springer
… glycol monododecyl ether (C 12 E 4 ), hexaethylene glycol monododecyl ether (C 12 E 6 ), octaethylene glycol monododecyl ether (C 12 E 8 ), ethylene glycol monohexadecyl ether (C …
Number of citations: 5 link.springer.com
R Ochoterena, A Lif, M Nydén, S Andersson, I Denbratt - Fuel, 2010 - Elsevier
Physical properties, spray behaviour and combustion characteristics of a water-in-diesel emulsion, a water-in-diesel microemulsion and a conventional diesel fuel were investigated. …
Number of citations: 170 www.sciencedirect.com
PH Elworthy, CB Macfarlane - Journal of the Chemical Society …, 1963 - pubs.rsc.org
Light-scattering and viscosity techniques have been used in a study of the micellar properties in aqueous solution of synthetic non-ionic detergents, C, 6H,,.[OCH,* CH,],* OH, where x is …
Number of citations: 86 pubs.rsc.org
PH Elworthy, CB Macfarlane - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… Nonaoxyethylene glycol monohexadecyl ether (Hn,) and dodecaoxyethylene glycol monohexadecyl ether (Hn, have been prepared by the …
Number of citations: 50 pubs.rsc.org
J Olsson, A Carlen, K Holmberg - Caries Research, 1991 - karger.com
Seven alkyl phosphate derivatives and three nonionic surfactants were examined for their ability to inhibit the adherence of 3 H-labelled cells of Streptococcus mutans to hydroxyapatite (…
Number of citations: 50 karger.com
S Bhattacharya, PV Dileep - Tetrahedron letters, 1999 - Elsevier
… Ethylene glycol monohexadecyl ether 5a, and diethylene glycol monohexadecyl ether 5b, on reaction with tosyl chloride in the presence of pyridine in CH2C12, afforded the …
Number of citations: 25 www.sciencedirect.com
L Halász, Z Németh, JPT Horányi, A Bóta - Adsorption and Nanostructure, 2002 - Springer
… [12] investigated the shear-induced ordering of the lamellar phase of hexaethylene glycol monohexadecyl ether in a Couette shear cell by small-angle neutron scattering. Two distinct …
Number of citations: 2 link.springer.com
S Bhattacharya, PV Dileep - Bioconjugate chemistry, 2004 - ACS Publications
… Either of the alcohols (ethylene glycol monohexadecyl ether or diethylene glycol monohexadecyl ether) was dissolved in CH 2 Cl 2 and cooled in an ice−water bath. To this was added …
Number of citations: 46 pubs.acs.org
PH Elworthy, C McDonald - Kolloid-Zeitschrift und Zeitschrift für Polymere, 1964 - Springer
… The preparation and properties of septaoxyethylene glycol monohexadecyl ether (HnT) (10) and of nonaoxyethylene glycol monohexadecyl ether (Hn~) (9) have been reported. …
Number of citations: 73 link.springer.com
M Lafosse, P Rollin, C Elfakir, L Morin-Allory… - … of Chromatography A, 1990 - Elsevier
… Polyethylene glycols (PEG), ethylene glycol monohexadecyl ether (Cr6E1), diethylene glycol monohexadecyl ether (C16E2), tetraethylene glycol monohexadecyl ether (&Ed) and …
Number of citations: 19 www.sciencedirect.com

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